Enantiomeric Differentiation: S-Enantiomer Inactivity at GABAB Receptors vs. R-Enantiomer Agonism
In the β-phenyl-GABA (phenibut) series, a class-level precedent for the 2-fluoro analog, the S-enantiomer is pharmacologically silent at GABAB receptors while the R-enantiomer drives all measurable activity. S-phenibut produced no significant effects in locomotor, antidepressant (forced swim), or analgesic (tail-flick) assays at doses up to 500 mg/kg; R-phenibut was approximately twice as potent as racemic phenibut across these endpoints [1]. Radioligand binding using [3H]CGP54626 confirmed that racemic phenibut, R-phenibut, and the reference agonist baclofen exhibit GABAB Ki values of 177 ± 2 μM, 92 ± 3 μM, and 6.0 ± 1 μM, respectively; S-phenibut showed no measurable displacement [1]. This enantioselectivity is predicted to extend to the 2-fluoro-substituted series, making the S-enantiomer (target compound) essential as a stereochemical negative control for validating R-enantiomer-driven pharmacology in GABA-related target engagement studies.
| Evidence Dimension | GABAB receptor binding affinity (Ki) and in vivo pharmacological activity |
|---|---|
| Target Compound Data | Predicted: inactive at GABAB (S-configuration); no direct binding data available for the 2-fluoro derivative |
| Comparator Or Baseline | R-phenibut: GABAB Ki = 92 ± 3 μM; active in forced swim test at 100 mg/kg. S-phenibut: inactive at GABAB (no binding); inactive in vivo at doses up to 500 mg/kg. Racemic phenibut: Ki = 177 ± 2 μM. Baclofen: Ki = 6.0 ± 1 μM. |
| Quantified Difference | R-phenibut shows ~2-fold greater potency than racemate; S-phenibut is >5-fold less active than racemate and essentially indistinguishable from vehicle in behavioral tests. |
| Conditions | [3H]CGP54626 radioligand competition binding at recombinant GABAB receptors; in vivo: mouse locomotor activity, forced swimming test, tail-flick test; doses 25–500 mg/kg i.p. |
Why This Matters
Procurement of the S-enantiomer provides the only valid stereochemical control for distinguishing target-mediated (R-enantiomer) from off-target effects in GABA-mimetic drug discovery programs.
- [1] Dambrova M, Zvejniece L, Liepinsh E, Cirule H, Zharkova O, Veinberg G, Kalvinsh I. Comparative pharmacological activity of optical isomers of phenibut. Eur J Pharmacol. 2008;583(1):128-134. doi:10.1016/j.ejphar.2008.01.015 View Source
